Butyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate
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Overview
Description
Butyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate typically involves the reaction of 2,4-dichloro-6-(phenylthio)pyrimidine with butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced forms of the pyrimidine derivative with modified functional groups.
Scientific Research Applications
Butyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of Butyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its anticancer or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-(methylthio)pyrimidine-5-carboxylate
- 2,4-Dichloro-6-(ethylthio)pyrimidine-5-carboxylate
- 2,4-Dichloro-6-(phenylthio)pyrimidine-5-carboxylate
Uniqueness
Butyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate is unique due to the presence of the butyl ester group, which can influence its solubility, reactivity, and biological activity. The butyl group may enhance the compound’s ability to interact with lipid membranes, potentially improving its bioavailability and efficacy in biological systems.
Properties
CAS No. |
87847-39-0 |
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Molecular Formula |
C15H14Cl2N2O2S |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
butyl 2,4-dichloro-6-phenylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-2-3-9-21-14(20)11-12(16)18-15(17)19-13(11)22-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
InChI Key |
PLNWKYFAJFVFAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N=C(N=C1Cl)Cl)SC2=CC=CC=C2 |
Origin of Product |
United States |
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